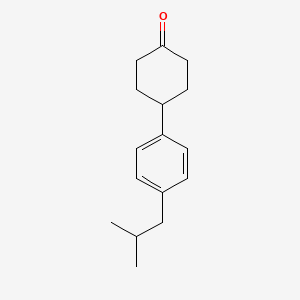
4-(4-Isobutylphenyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isobut
常见问题
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Isobutylphenyl)cyclohexanone with high purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexanones. For example, reductive amination or ketone reduction using agents like LiAlH4 can be adapted, with careful control of reaction conditions (e.g., solvent polarity, temperature) to optimize yield. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates like 4-substituted cyclohexanone derivatives .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation by working in a fume hood. Store in airtight containers away from oxidizers and moisture. In case of spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) and cyclohexanone carbonyl (δ ~210 ppm in 13C).
- IR : Identify the ketone C=O stretch (~1700 cm−1).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the molecular formula .
Advanced Research Questions
Q. How does the isobutylphenyl substituent influence stereoselectivity in asymmetric catalytic reactions involving cyclohexanone?
- Methodological Answer : The bulky isobutylphenyl group induces steric hindrance, favoring axial attack in reduction reactions (e.g., LiAlH4) and altering transition-state geometries. Computational modeling (DFT) can predict preferred pathways, while experimental validation via chiral HPLC or NMR anisotropy measurements quantifies enantiomeric excess .
Q. What are the dominant decomposition pathways or byproducts of this compound under oxidative conditions?
- Methodological Answer : Autoxidation via radical intermediates can form hydroperoxides or ring-opened aldehydes. Monitor byproducts using GC-MS or HPLC-MS. Solvent cage effects in liquid-phase reactions may stabilize transient radicals, leading to dimerization products .
Q. How can the substituent electronic effects of the isobutylphenyl group be leveraged to enhance reactivity in proline-catalyzed condensations?
- Methodological Answer : The electron-donating isobutyl group increases electron density at the cyclohexanone carbonyl, accelerating nucleophilic attack. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) and use kinetic studies to correlate substituent effects with reaction rates .
Q. What strategies mitigate diastereomeric interference during fluorination or functionalization of this compound?
- Methodological Answer : Employ substrate-controlled fluorination via fluorodesilylation, leveraging steric bulk to direct regioselectivity. Use diastereomerically pure intermediates and validate outcomes via X-ray crystallography or NOE NMR experiments .
属性
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKAFHWTVOTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













